N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes fluorine, methyl, and phenyl groups attached to a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The fluorophenyl, methylphenyl, and phenyl groups are introduced through substitution reactions using reagents like halogenated aromatic compounds and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated aromatic compounds with catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H19FN4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H19FN4/c1-17-7-13-21(14-8-17)30-15-22(18-5-3-2-4-6-18)23-24(27-16-28-25(23)30)29-20-11-9-19(26)10-12-20/h2-16H,1H3,(H,27,28,29) |
InChI Key |
BDIXISCBPOAINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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